N-Isopropylthiourea

Catalog No.
S1537675
CAS No.
1719-76-2
M.F
C4H10N2S
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropylthiourea

CAS Number

1719-76-2

Product Name

N-Isopropylthiourea

IUPAC Name

propan-2-ylthiourea

Molecular Formula

C4H10N2S

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C4H10N2S/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7)

InChI Key

POXAIQSXNOEQGM-UHFFFAOYSA-N

SMILES

CC(C)NC(=S)N

Canonical SMILES

CC(C)NC(=S)N

Isomeric SMILES

CC(C)N=C(N)S

Urea-Assisted Synthesis of Mesoporous TiO2 Photocatalysts

Separation of Urea, 1-isopropyl-2-thio- on Newcrom R1 HPLC column

Medicinal Chemistry Applications

    Scientific Field: Medicinal Chemistry

    Summary of Application: Urea and thiourea represent privileged structures in medicinal chemistry.

Synthesis of Thiophene Derivatives

Bioisosteric Replacements in Medicinal Chemistry

Synthesis of Thiophene Derivatives

    Summary of Application: Thiophene-based analogs are a potential class of biologically active compounds.

N-Isopropylthiourea, also known as N-T-Butyl-N'-Isopropylthiourea, is an organic compound characterized by the molecular formula C8H18N2SC_8H_{18}N_2S. This compound appears as pure white crystals with a melting point ranging from 150 to 152 degrees Celsius. It is insoluble in aromatic hydrocarbons such as benzene and toluene but soluble in organic solvents like acetone, chloroform, and dimethylformamide . N-Isopropylthiourea is primarily utilized as an intermediate in the synthesis of various chemical products, including insecticides.

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
  • Reduction: It can be reduced to yield corresponding amines.
  • Substitution: N-Isopropylthiourea can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles under basic or acidic conditions for substitution .

N-Isopropylthiourea exhibits notable biological activity, particularly in its role as an intermediate in the production of buprofezin, an insecticide that disrupts the molting process of insects. This compound affects biochemical pathways crucial for insect development, leading to effective pest control. Additionally, its pharmacokinetic properties suggest it is a stable compound with specific interactions within biological systems .

The synthesis of N-Isopropylthiourea typically involves the reaction of tert-butyl isothiocyanate with isopropylamine. The general procedure includes:

  • Preparation: Isopropylamine and toluene are placed in a reaction vessel.
  • Addition: Tert-butyl isothiocyanate is added dropwise while stirring at temperatures between 10-25 degrees Celsius.
  • Reaction Time: The addition takes about 1-2 hours, followed by stirring for an additional 2-4 hours.
  • Filtration: The reaction mixture is centrifuged, and the solid product is recovered and dried .

This method can be scaled up for industrial production while optimizing reaction conditions to ensure high yield and purity.

Studies on N-Isopropylthiourea's interactions focus on its biochemical pathways and its role as an intermediate in insecticide synthesis. Research indicates that it interacts with specific enzymes involved in insect development, thereby influencing their growth and survival rates. Further studies may explore its potential toxicity and environmental impact when used in agricultural settings .

Several compounds share structural similarities with N-Isopropylthiourea. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-Methyl-N'-IsopropylthioureaMethyl group instead of tert-butylOften used in similar applications but with different solubility properties.
N-Ethyl-N'-IsopropylthioureaEthyl group instead of tert-butylExhibits different reactivity patterns compared to N-Isopropylthiourea.
N-Butyl-N'-IsopropylthioureaButyl group instead of tert-butylSimilar applications but may have distinct physical properties.

N-Isopropylthiourea stands out due to its specific structure that influences its solubility and reactivity, making it particularly suitable for certain industrial applications while providing unique advantages over its analogs .

XLogP3

0.4

UNII

284G15B4P4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (16.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1719-76-2

Wikipedia

1-isopropyl-2-thio-urea

Dates

Last modified: 08-15-2023

Explore Compound Types